tert-Butyl (morpholin-3-ylmethyl)carbamate
Overview
Description
tert-Butyl (morpholin-3-ylmethyl)carbamate is a chemical compound with the molecular formula C10H20N2O3 and a molecular weight of 216.28 g/mol . It is primarily used in biochemical research, particularly in the field of proteomics . This compound is known for its stability and versatility, making it a valuable tool in various scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
tert-Butyl (morpholin-3-ylmethyl)carbamate can be synthesized through a multi-step process involving the reaction of morpholine with tert-butyl chloroformate. The reaction typically occurs in the presence of a base such as triethylamine, which facilitates the formation of the carbamate linkage . The reaction conditions often include a solvent like dichloromethane and are carried out at room temperature to ensure optimal yield and purity.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk quantities.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (morpholin-3-ylmethyl)carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where the tert-butyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines. Substitution reactions can result in a variety of functionalized carbamates .
Scientific Research Applications
tert-Butyl (morpholin-3-ylmethyl)carbamate is widely used in scientific research due to its stability and reactivity. Some of its applications include:
Chemistry: It serves as a building block in the synthesis of more complex molecules.
Biology: It is used in the study of enzyme mechanisms and protein interactions.
Medicine: Research involving this compound contributes to the development of pharmaceuticals and therapeutic agents.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl (morpholin-3-ylmethyl)carbamate involves its interaction with specific molecular targets. It can act as an inhibitor or activator of enzymes, depending on the context of its use. The pathways involved often include the modulation of enzyme activity, protein-protein interactions, and signal transduction processes .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl (2-morpholin-2-ylethyl)carbamate
- ®-tert-Butyl (morpholin-3-ylmethyl)carbamate
- (S)-tert-Butyl (morpholin-3-ylmethyl)carbamate
Uniqueness
tert-Butyl (morpholin-3-ylmethyl)carbamate stands out due to its specific structural features, which confer unique reactivity and stability. Its tert-butyl group provides steric hindrance, enhancing its stability, while the morpholine ring offers versatility in chemical reactions and biological interactions .
Biological Activity
tert-Butyl (morpholin-3-ylmethyl)carbamate is a carbamate derivative characterized by its unique structural features, which include a tert-butyl group and a morpholine ring. This compound has emerged as a significant entity in medicinal chemistry due to its diverse biological activities, particularly in the realms of protein interaction and enzyme modulation. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 216.28 g/mol. Its chirality, indicated by the "R" designation in some contexts, plays a crucial role in its biological interactions.
This compound functions primarily through:
- Protein Labeling : It can be covalently attached to proteins via carbamoylation, facilitating studies on protein abundance and modifications.
- Enzyme Modulation : The compound can act as both an inhibitor and activator of various enzymes, depending on the biological context.
Biological Activities
The biological activities of this compound include:
- Inhibition of Cytokine Production : Studies have shown that this compound can inhibit the production of pro-inflammatory cytokines in various models, suggesting potential applications in treating autoimmune diseases .
- Anticancer Properties : Preliminary research indicates that derivatives of carbamates, including this compound, exhibit anti-proliferative effects against several cancer cell lines .
Interaction Studies
Interaction studies have demonstrated that this compound has specific binding affinities to various biological targets. These studies are crucial for understanding how modifications to this compound influence its therapeutic potential.
Binding Affinity Data
Compound Name | Binding Affinity (nM) | Biological Target |
---|---|---|
This compound | 50 | TLR7 |
MHV370 | 30 | Pro-inflammatory cytokines |
Lupeol Derivative | 13.98 | HepG2 Cancer Cells |
Case Studies
- Cytokine Inhibition : In a study involving mouse models, this compound was shown to significantly reduce the levels of IFN-α and TNF after stimulation with specific agonists. This suggests its potential utility in managing chronic inflammatory conditions .
- Anticancer Activity : Research on carbamate derivatives highlighted that certain modifications led to enhanced anti-proliferative activity against human cancer cell lines such as A549 and MCF-7. The IC50 values ranged from 5.39 to 13.98 μM, indicating promising therapeutic prospects .
Safety and Toxicology
While this compound exhibits significant biological activity, safety assessments are crucial. The compound is labeled with the GHS07 pictogram, indicating potential hazards if ingested or inhaled. Further toxicological studies are necessary to establish safe handling protocols.
Properties
IUPAC Name |
tert-butyl N-(morpholin-3-ylmethyl)carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O3/c1-10(2,3)15-9(13)12-6-8-7-14-5-4-11-8/h8,11H,4-7H2,1-3H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTGAMPLHQAGRIU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1COCCN1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90599236 | |
Record name | tert-Butyl [(morpholin-3-yl)methyl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90599236 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
169750-75-8 | |
Record name | Carbamic acid, (3-morpholinylmethyl)-, 1,1-dimethylethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=169750-75-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | tert-Butyl [(morpholin-3-yl)methyl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90599236 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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